molecular formula C22H23N5O5S B012428 Sepimostat mesilate CAS No. 103926-82-5

Sepimostat mesilate

Cat. No.: B012428
CAS No.: 103926-82-5
M. Wt: 469.5 g/mol
InChI Key: NAMGRNXMZHEICS-UHFFFAOYSA-N
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Preparation Methods

SEPIMOSTAT MESYLATE can be synthesized through the esterification of 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid methanesulfonate with 6-amidino-2-naphthol methanesulfonate . The reaction conditions typically involve the use of a suitable esterification agent and a solvent under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

SEPIMOSTAT MESYLATE undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SEPIMOSTAT MESYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study serine protease inhibition and related chemical reactions.

    Biology: Investigated for its role in inhibiting NMDA receptors and its neuroprotective effects.

    Medicine: Explored for its potential therapeutic applications in treating conditions like acute pancreatitis and neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products .

Mechanism of Action

SEPIMOSTAT MESYLATE exerts its effects by inhibiting NMDA receptors in the brain. It binds to both shallow and deep binding sites on the receptors, leading to voltage-independent and voltage-dependent inhibition. This dual mechanism allows it to effectively block the receptors and prevent excitotoxicity, which is a major cause of neuronal damage .

Comparison with Similar Compounds

SEPIMOSTAT MESYLATE is similar to other amidine and guanidine compounds, such as:

These compounds also inhibit NMDA receptors but differ in their affinities to the shallow and deep binding sites. SEPIMOSTAT MESYLATE has a unique combination of binding affinities, making it particularly effective in certain applications .

Biological Activity

Sepimostat mesilate, a derivative of nafamostat, is an amidine-containing serine protease inhibitor that has garnered attention for its neuroprotective properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

NMDA Receptor Inhibition

One of the primary mechanisms through which sepimostat exerts its biological activity is by inhibiting N-methyl-D-aspartate (NMDA) receptors. Research indicates that sepimostat has a concentration-dependent inhibitory effect on NMDA receptors, with an IC50 value of approximately 3.6 µM. This inhibition is characterized as voltage-independent, suggesting that sepimostat does not compete with magnesium ions for binding sites within the NMDA receptor channel .

Table 1: NMDA Receptor Inhibition Characteristics

CompoundIC50 (µM)Binding Site Characteristics
Nafamostat0.20 ± 0.04Voltage-dependent inhibition
Sepimostat3.6 ± 1.1Voltage-independent inhibition

Neuroprotective Effects

Sepimostat has demonstrated significant neuroprotective effects in both in vitro and in vivo models. Studies have shown that it can mitigate neuronal damage induced by excitotoxicity, particularly in models of retinal degeneration . The compound's ability to prevent calcium-dependent inactivation of NMDA receptors further supports its role as a neuroprotective agent.

Biological Activities

Effects on Thrombosis and Platelet Aggregation

In experimental models, this compound has been evaluated for its effects on thrombosis and platelet aggregation. It demonstrated a notable reduction in thrombus formation in rat models, indicating potential applications in managing thrombotic conditions .

Table 2: Effects on Thrombosis

Study FocusResult
Venous Thrombosis in RatsSignificant reduction in thrombus formation
Platelet AggregationInhibition observed at varying concentrations

Case Studies and Clinical Implications

Neurodegenerative Diseases

Recent studies suggest that sepimostat may hold promise for treating neurodegenerative diseases characterized by NMDA receptor overactivation, such as Alzheimer's disease and glaucoma. The rapid washout kinetics of sepimostat imply a lower risk for prolonged side effects associated with NMDA receptor blockade .

COVID-19 Treatment Potential

Additionally, sepimostat's structural similarity to camostat mesilate positions it as a candidate for further investigation in the context of COVID-19 treatment. Both compounds inhibit TMPRSS2, a protease critical for viral entry into host cells, thus potentially reducing viral load and severity of infection .

Properties

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2.CH4O3S/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21;1-5(2,3)4/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMGRNXMZHEICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908668
Record name Methanesulfonic acid--6-carbamimidoylnaphthalen-2-yl 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103926-82-5
Record name Benzoic acid, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-, 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103926-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sepimostate mesilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103926825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--6-carbamimidoylnaphthalen-2-yl 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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